molecular formula C8H11N3O B564551 5-Ethylpyridine-2-carbohydrazide CAS No. 19842-04-7

5-Ethylpyridine-2-carbohydrazide

Cat. No.: B564551
CAS No.: 19842-04-7
M. Wt: 165.196
InChI Key: HLVVLFXDNXKYQF-UHFFFAOYSA-N
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Description

5-Ethylpyridine-2-carbohydrazide is a pyridine derivative featuring an ethyl substituent at the 5-position and a carbohydrazide (-CONHNH₂) functional group at the 2-position. The carbohydrazide moiety confers unique reactivity, enabling applications in coordination chemistry, pharmaceutical intermediates, and agrochemical synthesis. Its structure combines lipophilicity (from the ethyl group) with hydrogen-bonding and chelation capabilities (from the hydrazide), making it versatile for molecular design .

Properties

CAS No.

19842-04-7

Molecular Formula

C8H11N3O

Molecular Weight

165.196

IUPAC Name

5-ethylpyridine-2-carbohydrazide

InChI

InChI=1S/C8H11N3O/c1-2-6-3-4-7(10-5-6)8(12)11-9/h3-5H,2,9H2,1H3,(H,11,12)

InChI Key

HLVVLFXDNXKYQF-UHFFFAOYSA-N

SMILES

CCC1=CN=C(C=C1)C(=O)NN

Synonyms

Picolinic acid, 5-ethyl-, hydrazide (8CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key structural and physicochemical differences between 5-Ethylpyridine-2-carbohydrazide and related compounds:

Compound Name Molecular Formula Substituents Functional Groups Molecular Weight (g/mol) Key Applications
This compound C₈H₁₁N₃O Ethyl (C5) Carbohydrazide (C2) ~165.2* Chelation agents, enzyme inhibitors
5-Chloro-2-{(2E)-2-[phenyl(2-pyridinyl)methylene]hydrazino}pyridine C₁₈H₁₄ClN₅ Chloro (C5), phenyl, pyridinyl Hydrazone, pyridine 343.8 Ligands in coordination chemistry
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate C₁₁H₁₂N₂O₂ Methylimidazo (C7), ethyl ester Ester, fused imidazo-pyridine 204.23 Medicinal chemistry intermediates
3-Chloro-5-fluoropyridin-2-ol C₅H₃ClFNO Chloro (C3), fluoro (C5) Hydroxyl (C2), halogenated pyridine 163.54 Agrochemical intermediates

*Estimated based on analogous structures.

Key Research Findings

Reactivity and Stability
  • This compound: The carbohydrazide group facilitates metal chelation and hydrogen bonding, enhancing its utility in synthesizing metal-organic frameworks (MOFs) .
  • 5-Chloro-2-{(2E)-2-[phenyl...hydrazino}pyridine: The hydrazone group enables tautomerism and coordination with transition metals, as observed in pyridinylmethylene derivatives . Chlorine enhances electrophilicity, favoring nucleophilic aromatic substitution.
  • Ethyl 7-methylimidazo[...]carboxylate : The ester group is prone to hydrolysis under basic conditions, contrasting with the hydrolytic stability of carbohydrazides. The fused imidazo ring may enhance π-stacking in drug-receptor interactions .
  • 3-Chloro-5-fluoropyridin-2-ol : Halogen substituents increase electronegativity, promoting hydrogen-bonding interactions in agrochemical target proteins .

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